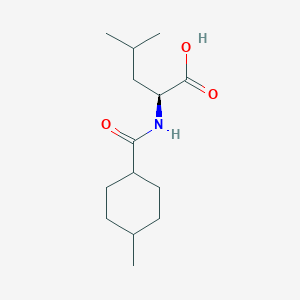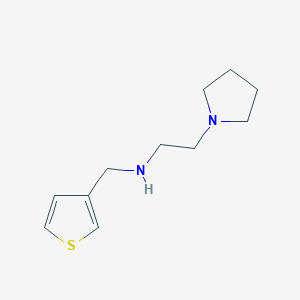
2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine is a compound that features a pyrrolidine ring and a thiophene ring connected via an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine typically involves the reaction of pyrrolidine with a thiophen-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide or sulfoxide derivatives.
Reduction: Formation of reduced amine or thiophene derivatives.
Substitution: Formation of substituted amine or thiophene derivatives.
科学的研究の応用
2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)-N-(phenylmethyl)ethan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Pyrrolidin-1-yl)-N-(furan-3-ylmethyl)ethan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C11H18N2S |
|---|---|
分子量 |
210.34 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c1-2-6-13(5-1)7-4-12-9-11-3-8-14-10-11/h3,8,10,12H,1-2,4-7,9H2 |
InChIキー |
XUJLQMYDDJQGIZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


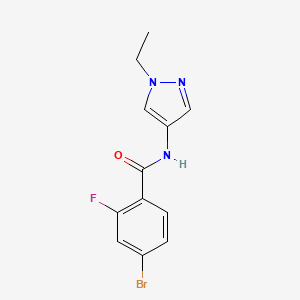
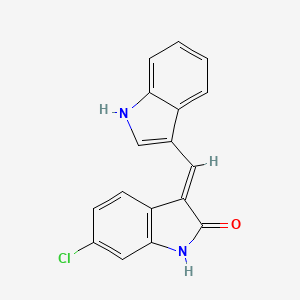
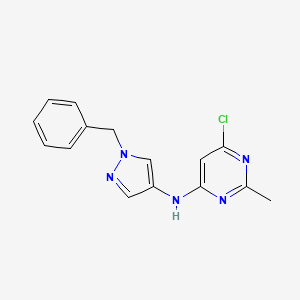
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14909438.png)

![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
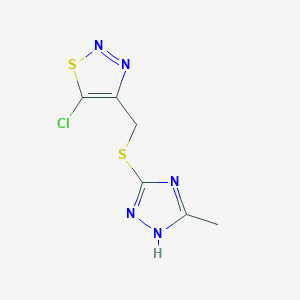



![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)
